N,N,N',N'-tetraphenylhexanediamide
Description
N,N,N',N'-Tetraphenylhexanediamide is a symmetrical diamide derivative featuring a hexanedioic acid backbone substituted with four phenyl groups at the terminal nitrogen atoms. mass 368.606) . Such structural modifications position tetraphenylhexanediamide as a candidate for applications in polymer science, coordination chemistry, and materials engineering, where steric bulk and aromaticity are critical .
Properties
IUPAC Name |
N,N,N',N'-tetraphenylhexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O2/c33-29(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)23-13-14-24-30(34)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODJGEICYXOUJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substituents on diamides profoundly influence their molecular weight, solubility, and reactivity. Below is a comparative analysis of tetraphenylhexanediamide with other tetra-substituted diamides and diamines:
*Note: Tetraphenylhexanediamide's properties are inferred based on substituent trends from analogs.
Key Research Findings
- Coordination Chemistry: Thienylmethyl-substituted diamides (e.g., C₂₈H₃₂N₂O₂S₄) demonstrate strong binding to Pd(II) and Ru(II) centers due to sulfur's donor capacity, suggesting tetraphenylhexanediamide could exhibit similar behavior with aromatic π-systems .
- Thermal Stability: Phenyl groups enhance thermal stability, as seen in polyimide monomers like 3-chloro-N-phenyl-phthalimide (Tₘ > 250°C) . Tetraphenylhexanediamide may serve as a monomer for high-temperature polymers.
- Solubility Trends: Butyl and octyl substituents increase hydrophobicity but retain solubility in organic solvents like THF or chloroform. In contrast, phenyl groups reduce solubility in non-aromatic solvents due to crystallinity .
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